molecular formula C13H17NO4 B13855225 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene

1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene

Cat. No.: B13855225
M. Wt: 251.28 g/mol
InChI Key: IWRBCCIZXQRUBY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is an organic compound primarily used in scientific research. It is a derivative of benzene, featuring isopropyl, dimethoxy, and nitrovinyl functional groups. This compound is not intended for human therapeutic use, drug development, or other commercial applications .

Preparation Methods

The synthesis of 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into two main steps:

Chemical Reactions Analysis

1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is used in various scientific research applications, including:

    Chemistry: It is used as a reference material and in the study of electrophilic aromatic substitution reactions.

    Biology: It is used in research to understand the effects of various functional groups on biological systems.

    Medicine: It is used in preclinical studies to investigate potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene exerts its effects involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .

Comparison with Similar Compounds

1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:

    1-Isopropyl-2,5-dimethoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.

    2,5-Dimethoxy-4-(2-nitrovinyl)benzene: Lacks the isopropyl group, affecting its physical and chemical properties.

    1-Isopropyl-4-(2-nitrovinyl)benzene: Lacks the dimethoxy groups, altering its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1,4-dimethoxy-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene

InChI

InChI=1S/C13H17NO4/c1-9(2)11-8-12(17-3)10(5-6-14(15)16)7-13(11)18-4/h5-9H,1-4H3/b6-5+

InChI Key

IWRBCCIZXQRUBY-AATRIKPKSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC

Origin of Product

United States

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